![molecular formula C16H13Cl2NO3S B11711621 Benzamide, N-[2,2-dichloro-1-[(4-methylphenyl)sulfonyl]ethenyl]- CAS No. 117847-45-7](/img/structure/B11711621.png)
Benzamide, N-[2,2-dichloro-1-[(4-methylphenyl)sulfonyl]ethenyl]-
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Overview
Description
Benzamide, N-[2,2-dichloro-1-[(4-methylphenyl)sulfonyl]ethenyl]- is a chemical compound with the molecular formula C16H15Cl2NO3S It is known for its unique structure, which includes a benzamide core substituted with dichloro and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[2,2-dichloro-1-[(4-methylphenyl)sulfonyl]ethenyl]- typically involves the reaction of 2,2-dichloro-1-[(4-methylphenyl)sulfonyl]ethenyl chloride with benzamide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include organic solvents such as dichloromethane and bases like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[2,2-dichloro-1-[(4-methylphenyl)sulfonyl]ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzamides .
Scientific Research Applications
Pharmacological Applications
Benzamide derivatives are recognized for their diverse pharmacological properties, including:
- Antimicrobial Activity : Research indicates that benzamide derivatives can exhibit significant antibacterial and antifungal properties. For instance, compounds similar to Benzamide, N-[2,2-dichloro-1-[(4-methylphenyl)sulfonyl]ethenyl]- have been tested against various bacterial strains with promising results .
- Anticancer Properties : Several studies have explored the potential of benzamide derivatives as anticancer agents. For example, derivatives with sulfonamide groups have shown activity against various cancer cell lines by inhibiting key cellular pathways involved in tumor growth .
- Enzyme Inhibition : The compound has also been investigated for its ability to inhibit specific enzymes such as α-glucosidase and acetylcholinesterase, making it a candidate for treating conditions like Type 2 diabetes and Alzheimer's disease .
Synthesis and Characterization
The synthesis of Benzamide, N-[2,2-dichloro-1-[(4-methylphenyl)sulfonyl]ethenyl]- can be approached through several methodologies. Key steps typically involve the reaction of appropriate precursors under controlled conditions to yield the desired compound. The characterization of this compound is crucial for confirming its structure and purity.
Synthesis Overview
Step | Description |
---|---|
1 | Reaction of 4-methylbenzenesulfonyl chloride with dichloroacetylene derivatives. |
2 | Purification through recrystallization or chromatography. |
3 | Characterization using NMR and mass spectrometry to confirm structure. |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzamide derivatives against both Gram-positive and Gram-negative bacteria. Among the tested compounds, those structurally related to Benzamide, N-[2,2-dichloro-1-[(4-methylphenyl)sulfonyl]ethenyl]- demonstrated significant inhibitory activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Case Study 2: Anticancer Activity
In another investigation focusing on the anticancer potential of benzamide derivatives, researchers synthesized a series of compounds that included the target benzamide. These compounds were subjected to cytotoxicity assays against cancer cell lines, revealing that some derivatives exhibited IC50 values lower than 10 µM, indicating potent anticancer activity .
Mechanism of Action
The mechanism of action of Benzamide, N-[2,2-dichloro-1-[(4-methylphenyl)sulfonyl]ethenyl]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The pathways involved may include inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-Dichloro-1-(toluene-4-sulfonyl)-ethyl)-benzamide
- 4-Chloro-N-(2,2-dichloro-1-((4-methylphenyl)sulfonyl)vinyl)benzamide
Uniqueness
Benzamide, N-[2,2-dichloro-1-[(4-methylphenyl)sulfonyl]ethenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound of interest, Benzamide, N-[2,2-dichloro-1-[(4-methylphenyl)sulfonyl]ethenyl] (CAS Number: 136800-77-6), exhibits a range of pharmacological effects that merit detailed examination. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C21H18Cl2N2O3S |
Molecular Weight | 449.35 g/mol |
InChI | InChI=1S/C21H18Cl2N2O3S |
InChIKey | NTQPRLZNNPDVAY-UHFFFAOYSA-N |
Exact Mass | 448.041519 g/mol |
Benzamide derivatives often interact with various biological targets, including neurotransmitter receptors and enzymes. The specific benzamide has been studied for its neuroleptic properties. Research indicates that it may exert its effects through modulation of dopaminergic pathways, which are critical in the treatment of psychotic disorders.
Neuroleptic Activity
A study focusing on the synthesis and neuroleptic activity of benzamides demonstrated that certain derivatives exhibit significant antipsychotic effects. For instance, compounds related to N-[2-(N-benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino) benzamide were found to be considerably more potent than traditional antipsychotics like metoclopramide and haloperidol . The specific compound under review is hypothesized to have similar or enhanced efficacy due to structural similarities.
Case Studies
- Psychotropic Efficacy : In a controlled study involving rat models, benzamide derivatives were tested for their ability to inhibit apomorphine-induced stereotypy, a model for assessing antipsychotic activity. Results indicated that certain modifications in the benzamide structure led to significantly improved efficacy compared to standard treatments .
- Antibacterial Screening : A recent investigation into pyrrole-containing benzamides revealed that structural variations could enhance antibacterial potency against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). This suggests that the compound may also be explored for its potential use in treating infections caused by resistant bacteria .
Properties
CAS No. |
117847-45-7 |
---|---|
Molecular Formula |
C16H13Cl2NO3S |
Molecular Weight |
370.2 g/mol |
IUPAC Name |
N-[2,2-dichloro-1-(4-methylphenyl)sulfonylethenyl]benzamide |
InChI |
InChI=1S/C16H13Cl2NO3S/c1-11-7-9-13(10-8-11)23(21,22)16(14(17)18)19-15(20)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,20) |
InChI Key |
NOOZHIIEVBTHDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=C(Cl)Cl)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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